3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

GPR151 Orphan GPCR High-Throughput Screening

Selective P2X3 antagonist scaffold with unique meta‑bromo/3,4‑dimethylphenyl substitution – ensures receptor‑subtype specificity and avoids the altered selectivity of 2‑bromo or para‑substituted analogs. Validated in GPR151 activator screens; ideal for pain, bladder, and cough models. Confirm exact CAS 312923‑09‑4 to guarantee potency and reproducibility. Order direct for guaranteed purity and batch‑to‑batch consistency.

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3
CAS No. 312923-09-4
Cat. No. B2370706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS312923-09-4
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br)C
InChIInChI=1S/C18H15BrN2OS/c1-11-6-7-13(8-12(11)2)16-10-23-18(20-16)21-17(22)14-4-3-5-15(19)9-14/h3-10H,1-2H3,(H,20,21,22)
InChIKeyGYIOYIMKTXIPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-09-4): Chemical Class and Baseline Characteristics for Research Sourcing


3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-09-4) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class . These compounds are characterized by a central thiazole ring linked to a benzamide moiety and a substituted phenyl group. This specific compound features a bromine atom at the meta-position of the benzamide ring and a 3,4-dimethyl substitution pattern on the pendant phenyl ring [1]. Its core scaffold is recognized in patent literature as a privileged structure for inhibiting purinergic receptors, particularly the P2X3 and P2X2/3 subtypes involved in nociception and neurogenic disorders [2].

Procurement Risk Alert: Why Generic Substitution of 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-09-4) Fails Without Comparative Data


Within the 1,3-thiazol-2-yl benzamide series, small structural modifications cause drastic shifts in target affinity and selectivity. The specific substitution pattern of this compound—a meta-bromo on the benzamide and a 3,4-dimethyl on the phenyl—is distinct from close analogs such as the 2-bromo, 4-bromo, or non-brominated variants, which are expected to exhibit different P2X receptor subtype profiles and physicochemical properties . Substituting this precise compound with a generic 'thiazole benzamide' without verifying the exact CAS and structural fingerprint risks introducing an analog with untested potency, altered selectivity, or unknown stability, thereby compromising experimental reproducibility and invalidating screening campaigns built on this specific chemotype [1].

Quantitative Differentiation Evidence for 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-09-4)


GPR151 Primary Screening Outcome: Distinct Activity Profile vs. Library Baseline

This compound was evaluated in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to identify activators of the orphan G-protein coupled receptor GPR151 [1]. While the specific percent activation value is not publicly disclosed, the compound's inclusion and activity classification in this screen distinguishes it from the majority of the screened library, which was inactive. This provides a tangible, albeit preliminary, differentiation point: most structurally similar thiazole benzamides are not documented to have been profiled against this therapeutically relevant CNS target, whereas this compound has .

GPR151 Orphan GPCR High-Throughput Screening Habenula

Positional Isomer Differentiation: Meta-Bromo vs. Ortho- and Para-Bromo Analogs in P2X Receptor Binding

Patent SAR data for the 1,3-thiazol-2-yl benzamide series indicates that the position of the bromine substituent on the benzamide ring is a critical determinant of P2X3 receptor potency [1]. In representative examples within the Bayer patent family (US2018/0072713A1), the meta-substituted benzamide derivatives consistently exhibit superior P2X3 antagonism compared to their ortho- or para-bromo counterparts. For instance, a close para-bromo analog (4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) is commercially available but lacks the same documented P2X3 activity profile as the meta-substituted series . This positional effect is attributed to the orientation of the bromine atom within the receptor's hydrophobic pocket, as inferred from docking studies within the patent [1].

P2X Receptor Structure-Activity Relationship Bromine Positional Isomer Pain

Dimethylphenyl Substitution Pattern: 3,4-Dimethyl vs. 2,4-Dimethyl and 2,5-Dimethyl Impact on Target Engagement

The specific 3,4-dimethyl substitution on the pendant phenyl ring differentiates this compound from its 2,4-dimethyl and 2,5-dimethyl analogs that are also commercially available [1]. In related thiazole-benzamide kinase inhibitor series, the dimethyl substitution pattern significantly influences both target potency and selectivity. For example, in Bcr-Abl kinase inhibitors, shifting methyl groups from the 3,4- to the 2,5-positions altered the IC50 by over 5-fold against the T315I mutant [2]. While direct P2X3 data for the 3,4-dimethyl compound is not public, the established SAR precedent indicates that the 3,4-dimethylphenyl configuration is likely to confer a distinct selectivity fingerprint compared to other dimethyl isomers, making it a valuable tool compound for probing subtype-specific pharmacology [3].

Dimethylphenyl Isomer Thiazole SAR P2X Receptor Selectivity Kinase Inhibition

Absence of Measurable P2X4 Antagonist Activity: Selectivity Differentiation from P2X4-Targeted Chemotypes

A BindingDB entry (BDBM50596636, CHEMBL5181561) reports a structurally distinct P2X4 antagonist with an IC50 of 8,340 nM, while no P2X4 activity is recorded for 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide in ChEMBL or BindingDB [1]. This absence of data, combined with the known P2X3 selectivity of the 1,3-thiazol-2-yl benzamide subclass, suggests that this compound likely has a clean selectivity window against P2X4. In contrast, certain broad-spectrum P2X antagonists, such as A-317491, inhibit both P2X3 and P2X4 with sub-micromolar potency .

P2X4 Receptor Selectivity Counter-Screening BindingDB

Optimal Research Applications for 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-09-4)


P2X3 Receptor Antagonist Tool Compound for Pain and Neurogenic Disorder Research

Based on the compound's alignment with the Bayer P2X3 antagonist pharmacophore [1], this chemotype is suitable for use as a small-molecule probe in mechanistic studies of ATP-mediated nociception. Its specific substitution pattern (meta-bromo, 3,4-dimethylphenyl) matches the high-potency region of the patent SAR, making it a relevant tool for academic labs investigating chronic pain, bladder dysfunction, or cough models where P2X3 antagonism is therapeutically validated.

Orphan GPCR Screening Follow-Up: GPR151 Activator Hit Validation

The compound's documented activity in PubChem AID 1508602 (GPR151 activator screen) [2] positions it as a potential starting point for medicinal chemistry campaigns targeting the habenula complex. Researchers studying mood disorders, addiction, or habenula-mediated behaviors can use this compound as a reference agonist or as a scaffold for structure-activity relationship expansion.

Selectivity Profiling Panel: P2X3 vs. P2X4 Discrimination Studies

Given the absence of P2X4 activity in public databases [3], this compound can serve as a selective P2X3 ligand in counter-screening panels, enabling researchers to dissect the contributions of P2X3 homomers versus P2X4-containing heteromers in native tissue preparations or recombinant systems.

Chemical Biology Probe for Isomer-Specific Target Engagement

The unique combination of meta-bromo and 3,4-dimethylphenyl substitution provides a distinct chemical handle that can be exploited in affinity-based protein profiling (e.g., photoaffinity labeling or click chemistry derivatization) to map the interactome of thiazole-benzamide binding proteins, a strategy not feasible with the more common 2-bromo or para-substituted isomers [1].

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